2-(1-fluorocyclopropyl)-1H-benzimidazole
Description
Properties
Molecular Formula |
C10H9FN2 |
|---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
2-(1-fluorocyclopropyl)-1H-benzimidazole |
InChI |
InChI=1S/C10H9FN2/c11-10(5-6-10)9-12-7-3-1-2-4-8(7)13-9/h1-4H,5-6H2,(H,12,13) |
InChI Key |
YTQBDRZXHOJOQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NC3=CC=CC=C3N2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Aryl-Substituted Benzimidazoles
Aryl-substituted benzimidazoles, such as 2-(4-bromophenyl)-1H-benzimidazole and 2-(4-isopropylphenyl)-1H-benzimidazole, are common in drug discovery. Key differences include:
- Electronic Effects : Bromine (electron-withdrawing) and isopropyl (electron-donating) groups modulate the electron density of the benzimidazole core, influencing interactions with biological targets. The fluorine in 2-(1-fluorocyclopropyl)-1H-benzimidazole is also electron-withdrawing but localized on a strained cyclopropane ring, which may enhance dipole interactions .
Table 1: Properties of Selected Aryl-Substituted Benzimidazoles
Morpholine-Functionalized Benzimidazoles
Morpholine derivatives, such as 2-(4-fluorophenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole, introduce polar, water-soluble moieties. Comparisons include:
- Solubility : The morpholine group improves aqueous solubility, whereas the fluorocyclopropyl group may increase lipophilicity, favoring membrane permeability .
- Biological Activity : Morpholine derivatives exhibit antiparasitic activity (e.g., IC₅₀ = 3.95 µM against G. intestinalis), but fluorocyclopropyl’s rigidity could enhance target binding .
Table 2: Morpholine Derivatives vs. Fluorocyclopropyl Analogue
Fluorinated Benzimidazoles
Fluorine substitution is a common strategy to optimize pharmacokinetics. For example:
Heterocyclic Hybrids
Compounds like 1-(1-cyclopropyl-1H-benzimidazol-2-yl)-1-phenylmethanamine dihydrochloride () share the cyclopropyl motif but include additional functional groups (e.g., phenylmethanamine). These hybrids often show enhanced solubility as hydrochloride salts, suggesting that 2-(1-fluorocyclopropyl)-1H-benzimidazole could benefit from similar salt formulations .
Q & A
Q. Table 1: Synthesis Optimization
| Catalyst | Conditions | Yield (%) | Reference ID |
|---|---|---|---|
| FeCl₃/SiO₂ | 75°C, 4% Fe loading | 85–92 | |
| Moringa oleifera | Microwave, 300 W | 78–90 |
Advanced: How do electronic effects of the fluorocyclopropyl group influence reactivity and regioselectivity?
The electron-withdrawing fluorine in the cyclopropyl ring enhances electrophilic substitution at the benzimidazole C5 position. This is demonstrated in comparative studies with non-fluorinated analogs, where fluorination increases reactivity toward nucleophilic agents (e.g., amines) by 30–40% . The cyclopropyl strain further modulates π-π stacking interactions in biological targets .
Advanced: What methodologies are used for structural characterization and purity assessment?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 217.0874 for C₁₀H₉FN₂) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure >98% purity .
Basic: What biological activities are reported for fluorinated benzimidazoles?
Fluorinated derivatives exhibit antimicrobial (MIC = 2–8 µg/mL against E. coli), antifungal (IC₅₀ = 5 µM for C. albicans), and anticancer activity (IC₅₀ = 10 µM in MCF-7 cells) . Fluorine enhances membrane permeability, improving bioavailability by 2–3× compared to non-fluorinated analogs .
Advanced: How to resolve contradictions in biological activity data across studies?
Discrepancies arise from substituent positioning and assay variability . For example:
- 4-Fluorophenyl analogs show stronger antibacterial activity than 2-fluorophenyl derivatives due to optimized hydrophobic interactions .
- Table 2: Biological Activity Comparison
| Substituent | Antibacterial MIC (µg/mL) | Anticancer IC₅₀ (µM) | Reference ID |
|---|---|---|---|
| 4-Fluorophenyl | 2.1 | 10.5 | |
| 2-Fluorophenyl | 8.7 | 25.3 |
Advanced: What computational strategies predict target interactions?
Molecular docking (AutoDock Vina) reveals that the fluorocyclopropyl group stabilizes hydrogen bonds with ATP-binding pockets (e.g., EGFR kinase: ΔG = −9.2 kcal/mol) . Density Functional Theory (DFT) calculations correlate frontier orbital energies (HOMO-LUMO gap = 4.1 eV) with redox activity .
Basic: How to optimize reaction conditions for scalable synthesis?
- Catalyst Screening : Test Fe³⁺, Zn²⁺, or Cu²⁺ loading (2–6% w/w) to maximize turnover frequency .
- Solvent Selection : Use ethanol/water mixtures (3:1 v/v) for greener synthesis .
- Microwave Parameters : 300 W, 100°C, 10-minute irradiation reduces side products by 15% .
Advanced: How does crystallography aid in structural analysis?
Single-crystal X-ray diffraction (SHELXL ) resolves the torsional angle between benzimidazole and fluorocyclopropyl groups (θ = 112°), confirming steric constraints. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures <0.01 Å positional uncertainty .
Advanced: How to design analogs for improved pharmacokinetics?
- Fluorine Substitution : Replace cyclopropyl-F with trifluoromethyl to enhance metabolic stability (t₁/₂ increased from 2.5 to 6.7 hours) .
- Prodrug Strategies : Introduce ester moieties at N1 for controlled release .
Basic: How to ensure compound purity for in vitro assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
